Benazepril Acyl-β-D-glucuronide
Description
Contextualization as a Metabolite within Prodrug Biotransformation Pathways
Benazepril (B1667978) is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension. wikipedia.orgijrpr.com It is administered as a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body to its active form. drugbank.com The biotransformation of benazepril is a multi-step process that primarily occurs in the liver. drugbank.comnih.gov
The initial and most critical step in the activation of benazepril is the cleavage of its ester group, a reaction that yields the pharmacologically active metabolite, benazeprilat (B1667979). drugbank.com This active metabolite is responsible for the therapeutic effects of the drug by inhibiting the angiotensin-converting enzyme.
Following the formation of benazeprilat, both the parent prodrug, benazepril, and its active metabolite, benazeprilat, can undergo further metabolism through a process known as glucuronidation. drugbank.com This is a Phase II metabolic reaction where glucuronic acid is attached to the drug molecules. This process results in the formation of two main glucuronide conjugates: Benazepril Acyl-β-D-glucuronide and Benazeprilat Acyl-β-D-glucuronide. nih.govscbt.com Specifically, this compound is formed when the carboxylic acid group on the benazepril molecule is conjugated with glucuronic acid. caymanchem.comnih.gov
The glucuronidated metabolites are more water-soluble, which facilitates their elimination from the body, primarily through renal excretion. drugbank.com Studies have shown that after oral administration of benazepril, approximately 4% of the dose is recovered in the urine as benazepril glucuronide and 8% as benazeprilat glucuronide. nih.gov
Table 1: Key Molecules in the Biotransformation of Benazepril
| Compound Name | Role in Biotransformation |
| Benazepril | Prodrug |
| Benazeprilat | Active Metabolite |
| This compound | Glucuronide conjugate of the prodrug |
| Benazeprilat Acyl-β-D-glucuronide | Glucuronide conjugate of the active metabolite |
Significance of Acyl Glucuronides in Mechanistic Drug Metabolism Studies
The formation of acyl glucuronides is a common pathway in the metabolism of drugs containing carboxylic acid functional groups. While traditionally viewed as a detoxification step that enhances excretion, research has revealed that acyl glucuronides can be chemically reactive metabolites. This reactivity has significant implications for mechanistic drug metabolism and safety studies.
Acyl glucuronides are known to be unstable under physiological conditions and can undergo several reactions, including:
Acyl Migration: The acyl group can migrate from the 1-β-position to other hydroxyl groups on the glucuronic acid moiety, forming various positional isomers.
Hydrolysis: The ester bond can be cleaved, regenerating the parent drug.
Covalent Binding: The electrophilic nature of the acyl group can lead to covalent binding with nucleophilic sites on proteins and other macromolecules.
This potential for covalent modification of proteins has raised concerns about the role of acyl glucuronides in immune-mediated drug hypersensitivity reactions and other forms of drug toxicity. Therefore, the study of acyl glucuronides like this compound is crucial for a comprehensive understanding of a drug's safety profile.
Current Research Gaps and Future Perspectives for this compound Investigations
Despite the established role of glucuronidation in the metabolism of benazepril, specific research focused solely on this compound remains limited. Much of the existing literature concentrates on the pharmacokinetics of the parent drug and its active metabolite, benazeprilat.
Key research gaps that warrant further investigation include:
Detailed Reactivity and Stability Studies: While the general reactivity of acyl glucuronides is known, the specific reactivity and stability of this compound under various physiological conditions have not been extensively studied. Understanding its half-life and the kinetics of its degradation and acyl migration would provide a clearer picture of its potential to interact with macromolecules.
Assessment of Covalent Binding: There is a need for studies to investigate the extent of covalent binding of this compound to plasma and tissue proteins both in vitro and in vivo. Identifying the protein targets of adduction could help to elucidate any potential mechanisms of toxicity.
Correlation with Clinical Observations: Future research should aim to correlate the levels of this compound in patients with any observed adverse drug reactions. This could help to determine if this metabolite plays a role in any idiosyncratic toxicities associated with benazepril therapy.
Development of Advanced Analytical Tools: While analytical methods for benazepril exist, the development of more sophisticated and validated assays specifically for the quantitative analysis of this compound in clinical samples is needed to facilitate further research.
Future perspectives in the investigation of this compound will likely involve a multi-pronged approach, combining advanced analytical chemistry, in vitro mechanistic studies, and clinical monitoring. A deeper understanding of this metabolite will contribute to a more complete safety and risk assessment of benazepril, ultimately benefiting patient care.
Properties
Molecular Formula |
C₃₀H₃₆N₂O₁₁ |
|---|---|
Molecular Weight |
600.61 |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Benazepril Acyl β D Glucuronide
Glucuronidation as a Major Phase II Metabolic Pathway for Carboxylic Acid-Containing Compounds
Glucuronidation is a primary pathway for the metabolism of compounds that contain a carboxylic acid group. nih.govnih.govacs.org This process involves the addition of a glucuronic acid molecule to the compound, which increases its water solubility and facilitates its excretion from the body. wikipedia.org The resulting metabolites, called acyl glucuronides, are generally considered to be part of the detoxification process. nih.govnih.gov However, it's important to note that these acyl glucuronides can sometimes be reactive. nih.govhyphadiscovery.comhyphadiscovery.com
The UGT superfamily of enzymes is responsible for mediating the conjugation of these carboxylic acid substrates with glucuronic acid. nih.gov This metabolic pathway is not only important for processing drugs but also for endogenous substances within the body. nih.gov
Uridine (B1682114) Diphospho-Glucuronosyltransferase (UGT) Enzymes: Catalytic Role in Acyl Glucuronide Formation
The key players in the formation of acyl glucuronides are the Uridine Diphospho-Glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov These enzymes are responsible for catalyzing the transfer of glucuronic acid from a donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of the substrate. wikipedia.org
The formation of an acyl glucuronide is a multi-step enzymatic process. The UGT enzyme first binds with the UDPGA cofactor. nih.gov Following this, the carboxylic acid-containing compound, in this case, benazepril (B1667978), binds to the enzyme. The enzyme then facilitates the transfer of the glucuronic acid moiety to the benazepril molecule, forming Benazepril Acyl-β-D-glucuronide and releasing UDP. nih.gov This reaction results in a change in the stereochemical configuration at the anomeric carbon from α in UDPGA to β in the final glucuronide product. nih.gov
The reactivity of the resulting acyl glucuronide is a topic of ongoing research. These molecules can undergo intramolecular rearrangement and hydrolysis. nih.govnih.gov
The UGT enzyme family is diverse, with several isoforms that exhibit different substrate specificities. nih.govacs.org Research has shown that several UGT isoforms are capable of catalyzing the formation of acyl glucuronides. nih.gov The primary isoforms implicated in the glucuronidation of carboxylic acids are UGT1A3, UGT1A9, and UGT2B7. nih.gov Among these, UGT2B7 often shows the highest efficiency in this process. nih.gov Other isoforms, such as UGT1A1, UGT1A4, UGT1A6, and UGT2B15, are also major players in drug glucuronidation in the liver. nih.gov While direct studies on benazepril are limited, it is highly probable that one or more of these UGT isoforms are responsible for the formation of its acyl glucuronide metabolite.
In Vitro Models for Biosynthesis Studies of this compound and Related Conjugates
To study the biosynthesis of this compound and similar conjugates, scientists utilize various in vitro models. These models allow for the controlled investigation of the metabolic pathways and the enzymes involved.
Commonly used in vitro systems include:
Human liver microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of UGT enzymes. mdpi.commdpi.com
Recombinant UGT isoforms: These are individual UGT enzymes produced in cell lines, allowing for the study of the specific contribution of each isoform to the glucuronidation of a compound. nih.govmdpi.com
Hepatocytes: These are whole liver cells that provide a more complete picture of metabolic processes, including both Phase I and Phase II reactions. hyphadiscovery.com
These in vitro models are instrumental in determining the kinetic parameters of glucuronidation, identifying the specific UGT isoforms involved, and assessing the stability of the resulting acyl glucuronide metabolites. nih.gov For instance, studies can be designed to incubate benazepril with different UGT isoforms in the presence of UDPGA and then analyze the formation of this compound. nih.gov
Chemical Reactivity and Subsequent Transformations of Benazepril Acyl β D Glucuronide
Intra-molecular Acyl Migration (Transacylation) Pathways of Acyl Glucuronides
A defining characteristic of 1-O-acyl-β-D-glucuronides is their propensity to undergo intramolecular acyl migration, also known as transacylation. This non-enzymatic process involves the transfer of the acyl group (the benazeprilat (B1667979) moiety in this case) from the C-1 hydroxyl group of the glucuronic acid ring to the other hydroxyl groups at positions C-2, C-3, and C-4. nih.govcurrentseparations.com
Formation and Characterization of Acyl Migration Isomers (e.g., 2-, 3-, 4-O-acyl isomers)
The initial, metabolically formed product is the 1-O-acyl-β-D-glucuronide. However, this isomer is often unstable under physiological conditions (pH 7.4) and can rearrange to form a mixture of positional isomers: the 2-, 3-, and 4-O-acyl glucuronides. nih.govnih.gov These isomers are generally more stable than the parent 1-O-acyl conjugate. The formation of these isomers is significant because, unlike the 1-O-acyl isomer, they are not substrates for the enzyme β-glucuronidase, which can prevent their hydrolysis back to the aglycone. nih.gov
The characterization of these isomers is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation and identification of the different isomeric forms based on their distinct chromatographic retention times and mass spectral fragmentation patterns. currentseparations.comnih.gov While detailed studies specifically characterizing the 2-, 3-, and 4-O-acyl isomers of Benazepril (B1667978) Acyl-β-D-glucuronide are not extensively documented in publicly available literature, the principles of acyl migration are well-established for this class of compounds.
Kinetic and Mechanistic Studies of Isomerization
The isomerization of acyl glucuronides follows pseudo-first-order kinetics, and the rate is highly dependent on pH. nih.govnih.gov The process is catalyzed by basic conditions, with the rate of migration increasing at higher pH values. nih.gov Conversely, maximum stability for many acyl glucuronides is observed in acidic conditions (around pH 2). nih.gov For example, the acyl glucuronide of the anti-inflammatory drug zomepirac (B1201015) was found to have a half-life of only 27 minutes at pH 7.4 and 37°C. nih.gov
The mechanism of acyl migration is thought to proceed through a series of orthoester intermediates. The hydroxyl groups on the glucuronic acid ring act as intramolecular nucleophiles, attacking the ester carbonyl carbon and leading to the transfer of the acyl group. This rearrangement is a dynamic and reversible process, eventually leading to an equilibrium mixture of the different positional isomers.
| Acyl Glucuronide | Half-life (t½) at pH 7.4, 37°C | Reference |
| Zomepirac Glucuronide | 27 minutes | nih.gov |
Hydrolysis of the Acyl Ester Linkage and Reversion to Aglycones
In addition to acyl migration, Benazepril Acyl-β-D-glucuronide can undergo hydrolysis of its ester linkage, which reverts the metabolite back to its aglycone, benazeprilat, and D-glucuronic acid. nih.gov This reaction can occur both non-enzymatically and enzymatically.
Non-enzymatic hydrolysis is also pH-dependent, generally being favored under basic conditions. Enzymatic hydrolysis is primarily catalyzed by β-glucuronidases, which are present in various tissues and can cleave the β-glycosidic bond of the 1-O-acyl isomer. sigmaaldrich.com This enzymatic cleavage is a critical step in the enterohepatic recirculation of some drugs, where the glucuronide is excreted in the bile, hydrolyzed in the intestine by bacterial β-glucuronidases, and the parent drug is then reabsorbed. Studies on benazepril hydrochloride (the prodrug) have shown its hydrolysis to benazeprilat. nih.gov
Formation of Covalent Adducts with Biological Macromolecules: Mechanistic Basis
The chemical reactivity of acyl glucuronides, including their isomers, allows them to form covalent adducts with biological macromolecules, most notably proteins. nih.gov This occurs through two primary mechanisms: transacylation and glycation. nih.gov
Transacylation: In this pathway, a nucleophilic group on a protein (such as the ε-amino group of a lysine (B10760008) residue or a free sulfhydryl group of a cysteine residue) directly attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the acyl portion (benazeprilat) to the protein, forming a stable amide or thioester bond and releasing glucuronic acid. This reaction can be mediated by any of the reactive positional isomers. nih.gov
Glycation: This mechanism involves the formation of a Schiff base (imine) between the aldehyde group of the open-ring form of the glucuronic acid moiety (which can form after acyl migration) and a primary amine on a protein, such as a lysine residue. nih.gov Subsequent Amadori rearrangement can lead to a stable ketoamine linkage, resulting in the covalent attachment of the entire glucuronide structure (with the drug still attached) to the protein. Evidence for this mechanism has been demonstrated for other acyl glucuronides through tandem mass spectrometry studies that identified the retention of the glucuronic acid moiety in the protein adduct. nih.gov
The formation of these covalent adducts has been a subject of toxicological interest, as the modification of endogenous proteins could potentially trigger immune responses. nih.gov Mass spectrometric techniques are crucial for the characterization of these adducts, allowing for the identification of the specific proteins modified and the exact sites of adduction. nih.gov
Enzymatic Interactions and Potential for Enzyme Modulation by Acyl Glucuronides in In Vitro Systems
Acyl glucuronides can interact with various enzymes in in vitro systems. As mentioned, they can be substrates for β-glucuronidases. sigmaaldrich.com Furthermore, due to their reactive nature, they have the potential to covalently modify and thereby modulate the activity of other enzymes.
Analytical Methodologies for Characterization and Quantification of Benazepril Acyl β D Glucuronide
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry stands as a cornerstone in the analysis of drug metabolites due to its high sensitivity and specificity. For Benazepril (B1667978) Acyl-β-D-glucuronide, various MS-based strategies are employed to confirm its identity, elucidate its structure, and differentiate it from other potential conjugates.
High-resolution mass spectrometry (HRMS) is instrumental in the initial identification of metabolites like Benazepril Acyl-β-D-glucuronide from complex biological matrices. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the metabolite, which is a critical first step in its structural confirmation. This precision helps to distinguish the target metabolite from other endogenous or exogenous compounds with similar nominal masses.
Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of glucuronide conjugates. In MS/MS analysis, the protonated or deprotonated molecule of this compound is isolated and then fragmented through collision-induced dissociation (CID). A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.govnih.govuab.edu This specific neutral loss is a strong indicator of the presence of a glucuronide conjugate. nih.gov The remaining fragment ion, corresponding to the aglycone (benazepril), can then be further fragmented to provide more detailed structural information, confirming the identity of the parent drug.
| Fragmentation Characteristic | Mass (Da) | Significance in Analysis |
| Neutral Loss of Glucuronic Acid Moiety | 176.0321 | Confirms the presence of a glucuronide conjugate nih.govnih.gov |
| Resulting Aglycone Fragment | Varies | Corresponds to the mass of the parent drug (benazepril), allowing for its identification |
Differentiating between acyl, O-, and N-glucuronides by mass spectrometry alone can be challenging because they are isomeric and may not produce structure-informative fragments about the site of glucuronidation. researchgate.netnih.gov Chemical derivatization offers a solution by creating predictable mass shifts that are specific to the type of linkage. researchgate.netnih.gov
One effective method involves a two-step derivatization process:
Esterification : Carboxyl groups, present in the aglycone of this compound, are activated with thionyl chloride and then esterified with ethanol. This reaction results in a mass shift of +28.031 Da for each derivatized carboxyl group. researchgate.netnih.gov
Silylation : Hydroxyl groups are derivatized via silylation using 1-(trimethylsilyl)imidazole, leading to a mass shift of +72.040 Da per group. researchgate.netnih.gov
By analyzing the mass shifts after derivatization, the number of free carboxyl and hydroxyl groups in the metabolite can be determined, allowing for the unambiguous differentiation of the acyl glucuronide linkage. researchgate.netnih.gov This approach has been successfully validated using commercial standards, including benazepril acyl-glucuronide. researchgate.netnih.gov Another rapid and specific derivatization procedure for identifying acyl glucuronides involves conversion to a hydroxamic acid with hydroxylamine. nih.govresearchgate.net This reaction is specific to acyl glucuronides, as O- and N-glucuronides are inert under the reaction conditions, making the hydroxamic acid derivative a unique fingerprint for this class of metabolites. nih.govresearchgate.net
| Derivatization Reagent | Target Functional Group | Mass Shift (Da) | Application |
| Thionyl Chloride / Ethanol | Carboxyl | +28.031 | Differentiates linkage types researchgate.netnih.gov |
| 1-(trimethylsilyl)imidazole | Hydroxyl | +72.040 | Differentiates linkage types researchgate.netnih.gov |
| Hydroxylamine | Acyl Glucuronide | Varies | Specific identification of acyl glucuronides nih.govresearchgate.net |
The identification of metabolites is often facilitated by matching their MS/MS spectra against spectral libraries. However, libraries containing spectra for a vast number of drug metabolites, including glucuronides, are often incomplete. nih.govzendy.io In silico deconjugation is a computational strategy developed to address this limitation. nih.govzendy.io The process involves computationally removing the glucuronide moiety from the experimental MS/MS spectrum of the conjugate. nih.gov This is achieved by identifying the neutral loss of 176.0321 Da and truncating the spectrum. nih.gov The resulting "deconjugated" spectrum, which represents the fragmentation pattern of the aglycone (benazepril), can then be searched against existing spectral libraries of parent compounds. nih.govzendy.io This approach significantly enhances the ability to annotate and identify glucuronide conjugates in complex samples, even when a reference standard for the specific glucuronide is unavailable. nih.govzendy.io Studies have demonstrated that this workflow can successfully identify a large number of different glucuronidated structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
While MS techniques are powerful for identification and structural proposition, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation of metabolites. For complex molecules like this compound, 2D NMR experiments (such as COSY, HSQC, and HMBC) are employed to establish the precise connectivity of all atoms within the molecule. This includes confirming the site of glucuronidation by observing correlations between the protons of the glucuronic acid moiety and the atoms of the benazepril structure. Although NMR is a powerful tool, it is less sensitive than mass spectrometry and typically requires a larger amount of isolated and purified sample, which can be a practical limitation in metabolite identification studies. researchgate.net
Liquid Chromatography (LC) Techniques for Separation, Detection, and Purity Assessment
Liquid chromatography is an indispensable component of the analytical workflow for this compound, providing the necessary separation from the parent drug, other metabolites, and endogenous matrix components prior to detection. nih.govmerckmillipore.com
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), typically using reversed-phase columns (e.g., C18), are the most common techniques. nih.govresearchgate.net The separation is usually achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govcurrentseparations.com
The chromatographic method must be carefully developed to ensure:
Resolution: Adequate separation of this compound from its potential isomers, which can form via acyl migration. currentseparations.com
Purity Assessment: The ability to detect and quantify any impurities or degradation products.
Compatibility: The mobile phase and gradient conditions must be compatible with the subsequent detection method, particularly electrospray ionization mass spectrometry (ESI-MS).
A typical LC method for benazepril and related compounds involves a C18 column with a mobile phase gradient of acetonitrile and an aqueous solution containing 0.1% formic acid. nih.gov Detection is commonly performed using a UV detector set at a specific wavelength (e.g., 240 nm) or, more powerfully, a mass spectrometer. merckmillipore.comnih.gov
| Technique | Column Type | Mobile Phase Example | Detection Method | Purpose |
| HPLC/UPLC | Reversed-Phase C18 | Acetonitrile / Water with 0.1% Formic Acid nih.gov | UV (240 nm) merckmillipore.com, MS/MS nih.gov | Separation, Detection, Purity Assessment |
Advanced Separation Techniques (e.g., Cyclic Ion Mobility Spectrometry-Mass Spectrometry)
The analysis of acyl glucuronides like this compound is complicated by their tendency to undergo acyl migration, a process of intramolecular transacylation that results in the formation of various positional isomers. rsc.org Traditional liquid chromatography-mass spectrometry (LC-MS) methods can struggle to separate these structurally similar isomers, often requiring extensive and compound-specific method development. researcher.lifenih.gov
Cyclic Ion Mobility Spectrometry-Mass Spectrometry (cIM-MS) has emerged as a powerful tool to overcome these challenges. nih.gov This technique provides an additional dimension of separation based on the size, shape, and charge of an ion, reported as its collision cross-section (CCS). lcms.cznih.gov In cIM-MS, ions are guided into a cyclic traveling wave ion mobility device where they can traverse the cyclic path multiple times. nih.govwaters.com Each pass increases the effective path length, enhancing the ion mobility resolution and allowing for the separation of isomers with very subtle structural differences. waters.com
A study on diclofenac (B195802) acyl glucuronide demonstrated the utility of cIM-MS for resolving AG isomers, something a conventional traveling wave IMS device could not achieve. nih.gov By enabling the separation of the 1-β-O-acyl isomer from its migrated forms, cyclic IMS allows for the real-time monitoring of transacylation kinetics. nih.gov This approach is significantly faster than traditional LC-MS methods and can be performed at different pH values to understand the stability of the AG metabolite under various conditions. nih.gov This high-resolution separation, without the need for prior chromatographic steps, positions cIM-MS as a valuable technique for high-throughput analysis of AG reactivity. nih.gov
| Feature | Description | Advantage for this compound Analysis |
|---|---|---|
| Orthogonal Separation | Separates ions based on their size, shape, and charge (Collision Cross-Section) in the gas phase, independent of liquid chromatography. waters.com | Resolves isomeric rearrangement products from the parent 1-β-O-acyl glucuronide without requiring complex chromatographic method development. nih.gov |
| High-Resolution Capability | Multiple passes through the cyclic ion mobility cell increase the separation path length, leading to enhanced resolution of isomers. nih.govwaters.com | Enables baseline or near-baseline separation of structurally similar positional isomers that are difficult to separate by LC. nih.gov |
| Rapid Analysis | Ion mobility separations occur on a millisecond timescale, much faster than typical LC gradients. waters.com | Allows for high-throughput screening and real-time monitoring of acyl migration kinetics. nih.gov |
| Structural Information | Provides experimental Collision Cross-Section (CCS) values, which are a characteristic physical property of an ion. lcms.cz | Aids in the structural characterization and confirmation of different isomers. |
Development of High-Throughput Assays for Stability and Reactivity Studies (e.g., ¹⁸O-incorporation)
Assessing the chemical stability of acyl glucuronides is a critical step in drug discovery, as higher reactivity has been correlated with an increased risk of toxicity. researcher.lifenih.gov Traditional stability assays that monitor acyl migration via LC-MS can be challenging and low-throughput because they require the chromatographic separation of the unstable 1-β-acyl glucuronide from its more stable rearranged isomers. researcher.lifenih.gov
To address this bottleneck, a high-throughput assay based on the rate of ¹⁸O-incorporation from [¹⁸O]water has been developed. researcher.lifenih.govacs.org This method provides a simplified workflow that is compatible with modern bioanalytical LC-MS systems and does not require chromatographic separation of isomers or the availability of an authentic AG reference standard. researcher.lifenih.govacs.org
The principle of the assay relies on the fact that the hydrolysis of the ester bond in the acyl glucuronide, a key step in the acyl migration process, involves the incorporation of an oxygen atom from the solvent (water). By conducting the incubation in [¹⁸O]water, the rate of hydrolysis and subsequent rearrangement can be tracked by measuring the incorporation of the ¹⁸O isotope into the regenerated parent drug (aglycone) using mass spectrometry. A faster rate of ¹⁸O-incorporation corresponds to a shorter migration half-life and thus higher reactivity of the acyl glucuronide. researcher.lifeacs.org
This assay has been successfully applied to both synthetic acyl glucuronides and those generated in situ using human hepatic microsomal fractions. researcher.lifeacs.org The results show a strong correlation between the extent of ¹⁸O-incorporation after a 24-hour incubation and the migration tendency of the AGs. researcher.lifeacs.org This ¹⁸O-labeling method offers a streamlined process that facilitates the assessment of AG liability early in the drug discovery pipeline. nih.govacs.org
| Step | Procedure | Purpose |
|---|---|---|
| 1. AG Generation (Optional) | Incubate the parent drug (e.g., Benazepril) with human liver microsomes and cofactors to generate the acyl glucuronide in situ. researcher.lifeacs.org | Eliminates the need for chemical synthesis of the acyl glucuronide metabolite. nih.govacs.org |
| 2. Stability Incubation | Incubate the acyl glucuronide (synthetic or in situ generated) in a buffer prepared with [¹⁸O]water at a controlled temperature (e.g., 37°C) for a set time (e.g., 24 hours). researcher.lifeacs.org | To facilitate the hydrolysis and rearrangement reactions, leading to the incorporation of the heavy oxygen isotope. |
| 3. Quenching | Stop the reaction by adding a solvent like acetonitrile. | To halt further degradation and prepare the sample for analysis. |
| 4. LC-MS Analysis | Analyze the sample using a generic, rapid LC-MS method. | To quantify the amount of ¹⁸O-labeled and unlabeled parent aglycone. The chromatographic method does not need to separate AG isomers. researcher.lifenih.gov |
| 5. Data Interpretation | Calculate the percentage of ¹⁸O-incorporation. | A higher percentage of incorporation indicates lower stability and higher reactivity of the acyl glucuronide. researcher.lifeacs.org |
Structural Elucidation and Stereochemical Characterization of Benazepril Acyl β D Glucuronide
Definitive Assignment of the Glucuronidation Site
Benazepril (B1667978) is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat (B1667979). Benazeprilat possesses a carboxyl group that is a primary site for phase II metabolic conjugation. The definitive assignment of the glucuronidation site in Benazepril Acyl-β-D-glucuronide has been established through chemical nomenclature and metabolic studies.
The conjugation of glucuronic acid to benazeprilat occurs at the carboxyl moiety, forming an ester linkage. This results in the formation of an acyl glucuronide. The International Union of Pure and Applied Chemistry (IUPAC) name for this metabolite is (2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid nih.govnih.gov. This nomenclature unequivocally indicates that the glucuronic acid moiety is attached via an ester bond to the carboxylic acid group of the benazeprilat molecule.
Metabolic studies of benazepril have confirmed that its primary metabolic pathway, following hydrolysis to benazeprilat, involves glucuronidation nih.govdrugbank.com. Both benazepril and benazeprilat can undergo conjugation with glucuronic acid before excretion drugbank.com. The formation of an acyl glucuronide is a common metabolic route for drugs containing a carboxylic acid functional group.
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C30H36N2O11 |
| Molecular Weight | 600.6 g/mol nih.govnih.gov |
| Type of Conjugate | Acyl glucuronide |
Analysis of Stereoisomers and Epimers (e.g., 1′-epi-Benazeprilat Acyl-β-D-glucuronide)
The stereochemistry of benazepril and its metabolites is complex due to the presence of multiple chiral centers. The formation of stereoisomers and epimers of this compound is a possibility during its biosynthesis and subsequent chemical transformations.
One such stereoisomer that has been identified is 1′-epi-Benazeprilat Acyl-β-D-glucuronide scbt.comclearsynth.come-biochem.comchemicalbook.com. This compound is noted as a byproduct in the synthesis of benazepril metabolites scbt.come-biochem.com. Its name suggests that it is an epimer of the primary benazeprilat acyl glucuronide, differing in the configuration at one of the chiral centers. The molecular formula for this epimer is reported as C28H32N2O11, with a molecular weight of 572.56 g/mol clearsynth.comchemicalbook.com.
The formation of such isomers can potentially occur through a process known as acyl migration. Acyl glucuronides are known to be reactive and can undergo intramolecular rearrangement where the acyl group migrates from the 1-O-β position to other hydroxyl groups on the glucuronic acid ring, forming positional isomers. While specific studies detailing the mechanism of formation for 1′-epi-Benazeprilat Acyl-β-D-glucuronide are not extensively available in the public literature, the phenomenon of acyl migration is a well-documented pathway for the isomerization of acyl glucuronides.
The table below provides available information on this identified stereoisomer.
| Compound Name | Molecular Formula | Molecular Weight | Notes |
| 1′-epi-Benazeprilat Acyl-β-D-glucuronide | C28H32N2O11 | 572.56 g/mol | A byproduct in the synthesis of benazepril metabolites. |
Conformational Analysis of the Glucuronide Moiety and Aglycone Conjugate
A comprehensive conformational analysis of this compound, which would describe the three-dimensional arrangement of the glucuronide moiety in relation to the benazeprilat aglycone, has not been extensively reported in the scientific literature. Such an analysis would typically involve advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling.
Without specific experimental or computational data, a detailed discussion on the preferred conformations of the glucuronide and aglycone portions of the molecule cannot be provided.
Computational and Theoretical Investigations of Benazepril Acyl β D Glucuronide
Molecular Modeling of Acyl Glucuronide Structures and Conformations
Molecular modeling techniques are pivotal in elucidating the three-dimensional structures and conformational dynamics of acyl glucuronides like benazepril (B1667978) acyl-β-D-glucuronide. These models provide insights into the spatial arrangement of atoms and the flexibility of the molecule, which are crucial determinants of its chemical reactivity and biological activity.
The reactivity of acyl glucuronides is a significant area of investigation, as some have been associated with adverse drug reactions. nih.govnih.gov Molecular modeling can help to understand the structural features that contribute to the reactivity of these metabolites. For instance, intramolecular acyl migration, a reaction where the acyl group moves from the 1-β-hydroxyl group of the glucuronic acid to other hydroxyl groups, is a known characteristic of acyl glucuronides. researchgate.net The propensity for this rearrangement is influenced by the molecule's conformation.
Table 1: Computed Properties of Benazepril Acyl-β-D-glucuronide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₃₆N₂O₁₁ | caymanchem.comnih.gov |
| Molecular Weight | 600.6 g/mol | caymanchem.comnih.gov |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |
| InChIKey | YPGLPVMXYOHXMT-PSOMMEEJSA-N | nih.gov |
| Canonical SMILES | CCOC(=O)C@HN[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O[C@H]4C@@HC(=O)O)O)O)O | nih.gov |
In Silico Prediction of Glucuronidation Reactions and Metabolite Profiles
In silico tools are increasingly used to predict the metabolic fate of drugs, including the formation of glucuronide conjugates. nih.govannualreviews.org These computational models can predict whether a drug is likely to undergo glucuronidation and can even identify the potential sites on the molecule where this conjugation might occur. This predictive capability is highly valuable in the early stages of drug discovery, as it can help to anticipate the metabolic profile of a new drug candidate. nih.govnih.gov
The prediction of glucuronidation is often based on the analysis of the drug's chemical structure and properties. Algorithms may use a variety of molecular descriptors to assess a compound's suitability as a substrate for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. nih.govannualreviews.org While these methods have shown success, they are still being refined to improve their accuracy, particularly for less common glucuronidation reactions. nih.govannualreviews.org
For benazepril, in silico models would aim to predict the formation of its acyl-β-D-glucuronide metabolite by identifying the carboxylic acid group as a likely site for conjugation with glucuronic acid. The models may also provide insights into which UGT isoforms are most likely to be involved in this metabolic pathway.
Docking and Molecular Dynamics Simulations of this compound with Enzymatic Targets or Proteins
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule, like this compound, and a biological macromolecule, such as an enzyme or protein. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target protein. In the context of this compound, docking studies could be used to investigate its interaction with various proteins. For example, it could be docked into the active site of UGT enzymes to understand the molecular basis of its formation. It could also be used to explore potential off-target interactions with other proteins, which might be relevant to understanding any unforeseen biological effects.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and a protein over time. nih.gov An MD simulation of this compound bound to a protein would reveal the stability of the complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the binding. nih.gov These simulations can also shed light on how the binding of the metabolite might alter the protein's conformation and function.
The reactivity of acyl glucuronides and their potential to form covalent adducts with proteins is a significant concern in drug development. nih.govnih.gov Docking and MD simulations can be employed to model the initial non-covalent binding of this compound to proteins, which is a prerequisite for any subsequent covalent modification. These simulations can help to identify the specific amino acid residues within a protein that are most likely to be targeted by the reactive acyl glucuronide.
Machine Learning Applications in Glucuronide Metabolism Research
Machine learning (ML) is a branch of artificial intelligence that is revolutionizing many areas of science, including drug metabolism research. nih.govnih.gov ML models can be trained on large datasets of known drug metabolism information to learn the complex relationships between a drug's chemical structure and its metabolic fate. nih.govnih.gov
In the context of glucuronidation, ML models can be developed to predict whether a compound will be a substrate for UGT enzymes. nih.govnih.gov These models can also be trained to predict the specific site of glucuronidation on a molecule and even to distinguish between different types of glucuronidation, such as O-glucuronidation and N-glucuronidation. nih.govnih.gov
The application of ML in this field is still evolving, but it holds great promise for improving the accuracy and speed of metabolism prediction. nih.govnih.gov For a compound like benazepril, an ML model could be used to predict the likelihood of the formation of its acyl-β-D-glucuronide metabolite and to estimate its rate of formation. As more data becomes available, the predictive power of these models is expected to increase, providing valuable tools for drug discovery and development. nih.gov Deep learning, a subfield of ML, is also being explored for its potential to predict drug metabolites with even greater accuracy. frontiersin.orgaihub.orgresearchgate.net
Comparative Research and Broader Implications for Acyl Glucuronides
Comparative Analysis of Benazepril (B1667978) Acyl-β-D-glucuronide Reactivity and Stability with Other Carboxylic Acid Acyl Glucuronides
Acyl glucuronides are ester conjugates that can undergo decomposition through two primary, first-order pathways: hydrolysis back to the parent carboxylic acid and intramolecular acyl migration. nih.gov This migration involves the transfer of the acyl group around the glucuronic acid ring, forming various positional isomers (2-O, 3-O, and 4-O-esters). nih.gov These reactions are significant because the isomers, unlike the parent 1-O-acyl-β-D-glucuronide, are not substrates for β-glucuronidase, and the process can lead to the formation of reactive electrophiles capable of covalently binding to nucleophilic sites on proteins. nih.govnih.gov
The stability and reactivity of an acyl glucuronide are dictated by the electronic and steric properties of the parent drug's structure. nih.gov A key indicator of this reactivity is the metabolite's degradation half-life under physiological conditions. nih.gov Research comparing various acyl glucuronides has revealed a wide spectrum of stability. A study investigating ten commercial carboxylic acid drugs categorized them as "safe," "warning," or "withdrawn" based in part on the reactivity of their acyl glucuronide metabolites. nih.gov The findings indicated that acyl glucuronides from drugs in the 'withdrawn' and 'warning' categories readily formed adducts with the nucleophilic trapping agent glutathione (B108866), whereas none from the 'safe' category did so. nih.gov
While specific half-life data for Benazepril Acyl-β-D-glucuronide is not detailed in the comparative literature, its reactivity profile would be determined by these same structural principles. The table below, derived from a study on various acyl glucuronides, illustrates the range of observed stabilities. The half-lives were determined in buffer at pH 7.4, demonstrating the inherent chemical stability of each conjugate.
Table 1: Comparative Half-Lives of Various Acyl Glucuronides
This table is interactive. You can sort and filter the data.
| Drug | Therapeutic Use | Half-Life (hours) in KH2PO4 Buffer (pH 7.4) | Glutathione (GSH) Adduct Formation in Buffer |
|---|---|---|---|
| Diclofenac (B195802) | NSAID (Warning) | 2.1 | Yes |
| Tolmetin | NSAID (Withdrawn) | 0.9 | Yes |
| Zomepirac (B1201015) | NSAID (Withdrawn) | 0.4 | Yes |
| Ibuprofen | NSAID (Safe) | 3.6 | No |
| Naproxen | NSAID (Safe) | >10 | No |
| Salicylic Acid | NSAID (Safe) | >10 | No |
| Diflunisal | NSAID (Warning) | 2.5 | Yes |
| Fenoprofen | NSAID (Warning) | 2.3 | Yes |
Data sourced from a study on in vitro stability and reactivity of acyl glucuronides. nih.govnih.gov
This comparative data underscores that acyl glucuronides from different parent compounds exhibit vastly different reactivity profiles. The potential for this compound to form protein adducts would similarly depend on its intrinsic stability and rate of acyl migration.
Methodological Advances in Acyl Glucuronide Research Utilizing this compound as a Standard Compound
Research into acyl glucuronides is complicated by their inherent instability and the analytical challenges they present. nih.gov The development of reliable analytical methods depends heavily on the availability of authentic reference standards for both the metabolite and its isotopically labeled analogues. Commercially available standards, such as this compound and its deuterated form, Benazepril-d5 Acyl-β-D-glucuronide, are crucial for this purpose. scbt.comvivanls.compharmaffiliates.com
These standards serve several key functions in advancing research methodologies:
Method Validation: They are used to develop and validate bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MSn), for the accurate identification and quantification of the metabolite in complex biological matrices like plasma or human liver microsome incubations. nih.gov
Control Compound: In comparative studies, a well-characterized standard like this compound can be used as a positive or negative control to ensure an assay is performing correctly.
Reaction Phenotyping: Methodological advances include the use of recombinant UDP-glucuronosyltransferase (UGT) enzymes to determine which specific UGT isoforms are responsible for the formation of an acyl glucuronide. nih.gov A standard compound is essential for confirming the identity of the metabolite produced in these assays.
A significant recent advance is the development of simplified in vitro strategies to assess the bioactivation potential of acyl glucuronides early in drug discovery. nih.gov These methods measure acyl migration as a function of the number of isomeric peaks observed in LC-MSn analysis and use trapping agents like glutathione to detect the formation of reactive intermediates. nih.gov This approach can help estimate reactivity and risk without requiring the chemical synthesis of every new acyl glucuronide, using established standards like this compound for system validation and comparison. nih.gov
Research Challenges and Future Perspectives in Acyl Glucuronide Investigations
Despite progress, significant challenges remain in the field of acyl glucuronide research. A primary obstacle is the poor correlation between in vitro reactivity and clinically observed toxicity. nih.govnih.gov While the ability of acyl glucuronides to form covalent protein adducts in vitro is well-documented, it is now understood that this occurs for many drugs and is often a benign process. nih.gov The central challenge is to understand what differentiates harmless adduction from that which may initiate an adverse drug reaction. nih.gov
Current Research Challenges:
The Translational Gap: The principal challenge is bridging the gap between in vitro data and in vivo outcomes. nih.govnih.gov Many acyl glucuronides are reactive in laboratory assays, but this does not reliably predict human toxicity. nih.gov
Analytical Complexity: Despite advances in mass spectrometry, acyl glucuronides remain difficult to analyze due to their instability and tendency to rearrange during sample preparation and analysis. nih.gov
Role of Pharmacokinetics: The biological consequence of acyl glucuronide reactivity in vivo may be significantly mitigated by rapid clearance of the conjugate. nih.gov Therefore, understanding the metabolite's pharmacokinetics is crucial to contextualize its reactivity.
Future Perspectives:
Predictive Modeling: A promising avenue is the use of kinetic and computational modeling to predict the degradation rates and reactivity of acyl glucuronides based on the structure of the parent drug. nih.govrsc.org Such models could help in designing new drug candidates with more stable—and potentially safer—metabolites.
Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Future investigations must combine detailed pharmacokinetic studies of acyl glucuronide exposure with the measurement of protein adduct concentrations in vivo. nih.gov This will help to delineate a clearer relationship between metabolite formation, covalent binding, and any resulting toxicological effects.
Elucidating Biological Consequences: The ultimate goal is to move beyond simply characterizing chemical reactivity and to understand the specific biological consequences of acyl glucuronide-derived modification of endogenous macromolecules. nih.gov This involves identifying the specific protein targets and elucidating the downstream cellular pathways that may be perturbed.
Q & A
Q. How to resolve contradictions in CYP enzyme inhibition data involving acyl glucuronides?
- Case Study : Clopidogrel acyl-β-D-glucuronide inhibits CYP2C8 (IC50 = 10.9 µM), while candesartan acyl-β-D-glucuronide shows stronger inhibition (IC50 = 18.9 µM). Use in vitro CYP inhibition assays with recombinant enzymes and molecular docking to explain potency differences based on aglycone structure .
- Data Interpretation : Account for glucuronide stability during assays; transient inhibition may arise from hydrolysis to the parent drug .
Q. What experimental strategies mitigate analytical artifacts in acyl glucuronide research?
- Best Practices :
- Sample Collection : Immediately acidify biological samples (pH 3–4) to stabilize glucuronides and prevent ex vivo degradation .
- Chromatography : Use orthogonal separation techniques (e.g., HILIC and reverse-phase) to resolve isomers and degradation products .
- Cross-Validation : Combine MS/MS with NMR (e.g., H NMR for substitution patterns) for unambiguous identification .
Q. How to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in vivo?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
